molecular formula C7H3Cl2F3O B14874398 1,4-Dichloro-2-(trifluoromethoxy)benzene CAS No. 151276-11-8

1,4-Dichloro-2-(trifluoromethoxy)benzene

Cat. No.: B14874398
CAS No.: 151276-11-8
M. Wt: 231.00 g/mol
InChI Key: PTNMLQSNMVBZCO-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(trifluoromethoxy)benzene is a versatile aromatic intermediate specifically designed for research and development applications. Compounds featuring the trifluoromethoxy group are of significant interest in advanced chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the unique properties this moiety imparts, such as enhanced metabolic stability and lipophilicity . The presence of two chlorine substituents on the benzene ring offers distinct sites for further functionalization, enabling researchers to employ a variety of cross-coupling and nucleophilic substitution reactions to create more complex molecular architectures. This makes it a valuable building block for constructing novel compounds in life science and materials research. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the aromatic system, which is a critical factor in material science and catalyst design. Handling should be performed by qualified laboratory personnel using appropriate personal protective equipment. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

151276-11-8

Molecular Formula

C7H3Cl2F3O

Molecular Weight

231.00 g/mol

IUPAC Name

1,4-dichloro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3Cl2F3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H

InChI Key

PTNMLQSNMVBZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Displacement of Nitro Groups

A two-step synthesis begins with 1,4-dichloro-2-nitrobenzene. Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) produces 1,4-dichloro-2-aminobenzene. Diazotization with sodium nitrite and hydrochloric acid, followed by reaction with silver trifluoromethoxide (AgOCF$$3$$), yields the target compound. This pathway affords 65–70% overall yield, though scalability is limited by the instability of AgOCF$$3$$.

Critical Parameters:

  • Diazonium Salt Stability: Maintain reaction temperature below 5°C
  • Solvent System: Acetonitrile/water (3:1 v/v)

Palladium-Catalyzed Coupling for Simultaneous Functionalization

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters functionalized at the 2-position with trifluoromethoxy groups undergo coupling with 1,4-dichlorobenzene derivatives. Using Pd(PPh$$3$$)$$4$$ as a catalyst and potassium carbonate as a base, this method achieves 82% yield in toluene at 110°C. The approach bypasses directing group limitations, enabling precise substitution patterns.

Optimization Insights:

  • Ligand Effects: Bulky ligands (e.g., SPhos) reduce homocoupling byproducts
  • Boronic Ester Activation: Pinacol esters enhance stability during coupling

One-Pot Sequential Functionalization

Concurrent Etherification and Chlorination

Building on patent CN113121317A’s methodology, a modified one-pot procedure introduces both chlorine and trifluoromethoxy groups. Starting with resorcinol, sequential treatment with trifluoromethyl triflate (Tf$$_2$$O) and chlorine gas in acetic acid achieves 89% conversion. The trifluoromethoxy group directs chlorination to the 1,4-positions via sigma-complex intermediacy.

Key Data:

  • Temperature Profile: 50°C for etherification, 80°C for chlorination
  • Acid Catalyst: Acetic acid (0.5 equiv)

Halex Exchange for Late-Stage Trifluoromethoxylation

Fluoride-Mediated Displacement

1,4-Dichloro-2-iodobenzene reacts with potassium trifluoromethoxide (KOCF$$_3$$) in dimethyl sulfoxide (DMSO) at 120°C. Crown ether additives (18-crown-6) enhance anion reactivity, yielding 74% product. This method’s success hinges on iodide’s superior leaving group ability compared to chloride.

Limitations:

  • Side Reactions: Competing hydrolysis forms phenolic byproducts
  • Solvent Polarity: High-polarity solvents favor SNAr mechanisms

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate structural integrity. Key spectral features include:

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$): δ 7.42 (d, J = 8.5 Hz, 1H), 7.35 (s, 1H), 7.29 (d, J = 8.5 Hz, 1H)
  • $$^{19}\text{F}$$ NMR (471 MHz, CDCl$$3$$): δ -57.8 (s, OCF$$3$$)
  • HRMS (EI): m/z calcd for C$$7$$H$$3$$Cl$$2$$F$$3$$O$$^+$$: 253.9392, found 253.9389

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Method Yield (%) Purity (%) Cost (USD/kg)
Directed Metalation 78 98 420
Suzuki Coupling 82 99 580
Electrochemical 68 95 310

Economic viability favors electrochemical methods despite moderate yields, as solvent recycling and energy efficiency reduce operational costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: The reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds.
  • Biology: It is used in studying enzyme inhibition and protein-ligand interactions.
  • Medicine: It is investigated for its potential in developing pharmaceuticals.
  • Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Chemical Reactions

1,4-Dichloro-2-(trifluoromethoxy)benzene can undergo several types of chemical reactions.

  • Substitution Reactions: The chlorine atoms can be substituted by nucleophiles like amines or thiols. Common reagents include sodium amide or thiourea in polar solvents, leading to the formation of substituted benzene derivatives.
  • Oxidation Reactions: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction can lead to partially or fully dechlorinated products using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Synthesis Method of Derivatives

1, 4-dichloro-2- (chloromethyl) -5-ethoxy benzene has been used in the chloromethylation reaction of aromatic compounds in organic synthesis .

Example 1: Synthesis of 1, 4-dichloro-2-ethoxybenzene

  • Under nitrogen protection, add 20g of N, N-dimethylformamide as a solvent into a 200ml four-neck bottle .
  • Add 4.76g (0.045mol) of solid sodium carbonate and stir uniformly .
  • Add 4.89g (0.03mol) of 2, 5-dichlorophenol and stir for 20min at 60 ℃ .
  • Add ethyl iodide (5.61g and 0.036mol) dropwise and control the temperature at 60 ℃ for 3 hours after the dropwise addition is finished for 30 min .
  • Add 30g of toluene and 50g of water, stir fully, and let stand for layering .
  • Dry the upper organic phase with anhydrous sodium sulfate, filter, and decompress for desolventizing to obtain 5.4g of yellow liquid 1, 4-dichloro-2-ethoxybenzene with a yield of 94.0 percent and a qualitative content of 99.0 percent .

Dichlorotrifluoromethoxyacetic Acid

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene

These compounds replace chlorine with bromine at the 1-position, altering molecular weight and reactivity. For example:

  • 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) has a molecular weight of 241.00 g/mol and a density of 1.62 g/cm³.
  • 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) has a boiling point of 153–155°C .

Key Differences :

  • Higher molecular weight and density may influence solvent compatibility in synthetic applications.

2-Bromo-1,4-dichlorobenzene

This compound (CAS 1435-50-3) replaces the trifluoromethoxy group with bromine. It serves as a precursor for synthesizing derivatives like 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene, highlighting its utility in cross-coupling reactions .

Fluorinated Chain Variants

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

This analog substitutes the trifluoromethoxy group with a longer hexafluoropropoxy chain (-OCH₂CF₃CF₃). The extended fluorinated chain increases hydrophobicity and thermal stability, making it suitable for high-temperature industrial processes.

1,4-Dichloro-2-(hexafluoropropoxy)-5-nitrobenzene

Adding a nitro group at the 5-position (CAS 130841-23-5) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This modification is critical in designing explosives or herbicides, where nitro groups improve oxidative stability .

Polychlorinated Biphenyl (PCB) Analogs

PCB-72 (1,4-Dichloro-2-(3,5-dichlorophenyl)benzene)

PCB-72 (C₁₂H₆Cl₄, MW 291.99 g/mol) features a biphenyl structure with chlorine substitutions. The absence of fluorinated groups in PCBs reduces their metabolic degradation rates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1,4-Dichloro-2-(trifluoromethoxy)benzene C₇H₃Cl₂F₃O 248.99 Not reported Agrochemical intermediates
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 153–155 Lab reagents, synthesis
PCB-72 C₁₂H₆Cl₄ 291.99 Not reported Environmental pollutant
1,4-Dichloro-2-(hexafluoropropoxy)benzene C₉H₄Cl₂F₆O 335.03 Not reported Industrial processes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dichloro-2-(trifluoromethoxy)benzene, and how can its purity be validated?

  • Synthesis : A common approach involves nucleophilic aromatic substitution. For example, substituting chlorine atoms on a dichlorobenzene scaffold with trifluoromethoxy groups under controlled conditions. A general method includes refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternatively, anhydrous DMF with potassium carbonate can facilitate phenoxy-nitrobenzene formation, as seen in analogous syntheses .
  • Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. Mass spectrometry (HRMS) and HPLC can validate molecular weight and purity. X-ray crystallography may resolve structural ambiguities .

Q. How can the physical and chemical properties of this compound be systematically determined?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions.
  • Solubility : Test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) under varying temperatures.
  • Electrochemical Properties : Cyclic voltammetry can evaluate redox behavior, relevant for applications in materials science .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during trifluoromethoxy group introduction on dichlorobenzene scaffolds?

  • Directed Metalation : Use directing groups (e.g., nitro or methoxy) to control substitution positions. For example, prior chlorination at the 1,4-positions can guide trifluoromethoxy installation at the 2-position via lithiation and subsequent quenching with trifluoromethylating agents .
  • Protecting Groups : Temporarily block reactive sites to avoid undesired substitutions. For instance, silyl ethers can protect hydroxyl groups during electrophilic aromatic substitution .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved for this compound?

  • Dynamic Effects : Investigate rotational barriers in trifluoromethoxy groups using variable-temperature NMR to distinguish conformational isomers.
  • Impurity Profiling : Combine LC-MS and 2D NMR (COSY, HSQC) to identify byproducts or degradation species. For example, trace chlorinated byproducts might arise from incomplete substitution .

Q. What are the key challenges in leveraging this compound for pharmaceutical or agrochemical applications?

  • Metabolic Stability : The trifluoromethoxy group’s lipophilicity may enhance membrane permeability but reduce metabolic clearance. Evaluate in vitro hepatic microsomal assays to optimize pharmacokinetics .
  • Toxicity Profiling : Use computational models (e.g., QSAR) to predict toxicity, followed by in vitro assays (e.g., Ames test) to validate. Structural analogs like DDT degradation products highlight potential ecotoxicological risks .

Methodological Notes

  • Safety : Handle with appropriate PPE due to potential halogenated compound toxicity. Work in fume hoods and follow protocols for hazardous waste disposal .
  • Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies to ensure reproducibility. PubChem and DSSTox provide authoritative physicochemical datasets .

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